2-Amino-4-(3-bromophenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
Description
This compound belongs to the pyranobenzothiazine class, characterized by a fused tricyclic framework comprising pyran, benzothiazine, and aromatic substituents. Its structure includes a 3-bromophenyl group at position 4 and a 4-fluorobenzyl moiety at position 6, along with a nitrile (-CN) and sulfone (5,5-dioxide) functional group.
Properties
IUPAC Name |
2-amino-4-(3-bromophenyl)-6-[(4-fluorophenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17BrFN3O3S/c26-17-5-3-4-16(12-17)22-20(13-28)25(29)33-23-19-6-1-2-7-21(19)30(34(31,32)24(22)23)14-15-8-10-18(27)11-9-15/h1-12,22H,14,29H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTFTWONKJXSCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(C(=C(O3)N)C#N)C4=CC(=CC=C4)Br)S(=O)(=O)N2CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17BrFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-4-(3-bromophenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological assays that demonstrate its efficacy.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 444.3 g/mol. It features a unique structure that incorporates elements from pyrano and benzothiazine frameworks, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H14BrN3O3S |
| Molecular Weight | 444.3 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of substituted benzaldehydes with 2-aminobenzothiazole in the presence of a base followed by cyclization with malononitrile and subsequent oxidation to yield the final product. This synthetic route allows for the introduction of various substituents that may enhance biological activity.
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it interacts with specific molecular targets such as enzymes or receptors, potentially modulating their activity. The presence of bromine and fluorine substituents may significantly influence its reactivity and binding affinity to biological targets.
Anticancer Properties
Recent studies have evaluated the anticancer potential of this compound against various human cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), PC-3 (prostate cancer), A549 (lung cancer), HepG-2 (liver cancer).
- Assay Used : MTT colorimetric assay to determine cell viability.
Results indicated significant cytotoxic effects across multiple cancer cell lines with IC50 values demonstrating effective growth inhibition:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 16.20 ± 1.3 |
| HCT-116 | Data not available |
| PC-3 | Data not available |
| A549 | Data not available |
| HepG-2 | Data not available |
Comparative studies with reference drugs like Vinblastine showed comparable efficacy in inhibiting cancer cell growth.
Inhibition Studies
The compound has also been evaluated for its inhibitory activity against key proteins involved in cancer progression:
- EGFR Inhibition : IC50 value of 0.2162 ± 1.1 µM.
- VEGFR-2 Inhibition : IC50 value of 0.2592 ± 1.5 µM.
These values indicate that the compound exhibits strong inhibitory activity against these targets compared to standard inhibitors like Sorafenib.
Case Studies
In a recent investigation published in a peer-reviewed journal, the compound was tested for its effects on cell viability and kinase inhibition in vitro. The results demonstrated promising anticancer properties alongside a favorable safety profile when tested against normal cell lines.
Comparison with Similar Compounds
Key Observations :
- The 3-bromophenyl group in the target compound and 3f may enhance hydrophobic interactions in biological systems.
- The sulfone group in the target compound distinguishes it from analogs like 11a , which lack this moiety but include diketones.
Physicochemical Properties
Comparative data on melting points, solubility, and spectroscopic properties:
Insights :
Comparison :
Analysis :
- The 4-fluorobenzyl group in the target compound may enhance MAO-B selectivity, as seen in 6h , which shares a halogenated benzyl motif.
- Molecular docking studies in suggest that bulky substituents (e.g., bromophenyl) occupy hydrophobic pockets in MAO-A, while nitrile groups form hydrogen bonds with flavin adenine dinucleotide (FAD).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
